5-Chloroisatoic anhydride chemical properties and structure
5-Chloroisatoic anhydride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Chloroisatoic anhydride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Core Chemical Properties and Structure
5-Chloroisatoic anhydride (CAS No. 4743-17-3) is a halogenated organic compound derived from phthalic anhydride.[1] Its chemical structure consists of a benzene ring fused with a 1,3-oxazine-2,4-dione ring, with a chlorine atom substituted at the 5-position of the aromatic ring.[2][3] At room temperature, it exists as a white to light yellow crystalline solid.[1][2]
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Systematic Name: 6-Chloro-1H-benzo[d][1][2]oxazine-2,4-dione[2][3]
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Structure: The molecule features a bicyclic system where a chlorinated benzene ring is fused to a dicarbonyl-containing heterocyclic ring with nitrogen and oxygen atoms. This structure confers specific reactivity, making it a versatile building block in organic synthesis.[1][5]
| Property | Value | Source(s) |
| CAS Number | 4743-17-3 | [1][2] |
| Molecular Weight | 197.57 g/mol (or 197.58 g/mol ) | [2][4] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 272 °C (dec.), 300 °C (dec.) | [2][6] |
| Purity | ≥ 97% (Assay), >98% (HPLC) | [2] |
| SMILES | Clc1ccc2NC(=O)OC(=O)c2c1 | |
| InChI | 1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
| EC Number | 225-255-7 | [7] |
| MDL Number | MFCD00006701 | [2] |
Reactivity and Chemical Behavior
As a chlorinated aromatic heterocyclic anhydride, 5-Chloroisatoic anhydride exhibits reactivity characteristic of both its functional groups.[1]
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Nucleophilic Attack: The anhydride functional group is susceptible to nucleophilic attack, making it a valuable reagent for forming amides and esters.[1][2] This reactivity is central to its role in synthesizing more complex molecules.
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Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.[1]
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Stability: The compound is sensitive to moisture and may undergo hydrolysis if exposed to air for prolonged periods.[1] It is recommended to store it under an inert atmosphere in a cool, dark place.[4]
Spectroscopic Data
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¹H NMR (DMSO-d₆): A proton NMR spectrum for a product identified as 6-chloro-1H-benzo[d][1][2]oxazine-2,4-dione shows the following signals: δ 11.85 (broad singlet, 1H, NH), 7.88 (doublet, J = 2.4 Hz, 1H, Ar-H), 7.78 (doublet of doublets, J = 8.7, 2.4 Hz, 1H, Ar-H), and 7.15 (doublet, J = 8.7 Hz, 1H, Ar-H).[6] Another source reports similar peaks at δ 11.85 (singlet, broad, 1H), 7.96 (dd, J = 0.8, 8.7 Hz, 1H), 7.87 (dd, J = 2.3, 8.7 Hz, 1H), and 7.09 (dd, J = 8.8, 0.8 Hz, 1H).[6]
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Infrared (IR) Spectroscopy: As an acid anhydride, it is expected to show a pair of characteristic carbonyl (C=O) stretching absorptions. Generally, acid anhydrides exhibit two bands around 1820 cm⁻¹ and 1760 cm⁻¹.[8]
Experimental Protocols: Synthesis
A common method for the preparation of 5-Chloroisatoic anhydride involves the cyclization of 2-Amino-5-chlorobenzoic acid using triphosgene.[6]
Detailed Methodology:
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Reaction Setup: Add 2-Amino-5-chlorobenzoic acid (17 g, 0.1 mol) and 1,2-dichloroethane (200 mL) to a 500 mL three-necked round-bottom flask.[6]
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Reagent Addition: Heat the mixture to 80 °C. Slowly add a solution of triphosgene (21 g, 0.21 mol) in 1,2-dichloroethane (100 mL) dropwise to the flask.[6]
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Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 80 °C for 3 hours.[6]
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Workup: Cool the mixture to room temperature using an ice water bath.[6]
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Isolation: Collect the precipitated white solid via filtration, wash it with a suitable solvent, and dry it to yield the final product, 6-chloro-1H-benzo[d][1][2]oxazine-2,4-dione (19 g, 97% yield).[6]
Another documented preparation route is the cyclization of 5-chloroanthranilic acid under dehydrating conditions, often using acetic anhydride or phosphorus pentoxide.[1]
Caption: Synthesis of 5-Chloroisatoic Anhydride.
Applications in Research and Drug Development
5-Chloroisatoic anhydride is a versatile intermediate with significant applications in various fields, particularly in the pharmaceutical and chemical industries.[2][5]
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Pharmaceutical Synthesis: It is a crucial precursor for synthesizing a range of biologically active compounds.[4][5]
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Benzodiazepines: Used as an intermediate in the synthesis of benzodiazepines and other psychoactive compounds.[1][4]
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Anticancer Agents: It has been used as a reagent to synthesize 2-acetamidobenzamides, which show antiproliferative activity against certain tumor cell lines.[6]
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Enzyme Inhibitors: Employed in the preparation of inhibitors for the delta-5 desaturase enzyme.[6]
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Agrochemicals: The compound is used in the formulation of agrochemicals, including effective herbicides and fungicides for crop protection.[2]
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Materials Science: It is utilized in creating advanced materials like specialty polymers, coatings, and adhesives, where it contributes to thermal stability, chemical resistance, and durability.[2]
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Analytical Chemistry: Serves as a derivatizing agent in various analytical methods.[1][2]
Caption: Nucleophilic attack on 5-Chloroisatoic Anhydride.
Safety and Handling
5-Chloroisatoic anhydride is classified as a hazardous substance and requires careful handling.
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Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is considered moderately toxic upon inhalation, ingestion, or dermal contact.[1]
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Precautions:
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eyeshields, and gloves.[7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[4] It should be stored at room temperature, under an inert atmosphere, due to its moisture sensitivity.[1]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 5-Chloroisatoic anhydride | 4743-17-3 | FC172051 [biosynth.com]
- 5. 5-Chloroisatoic anhydride | 4743-17-3 | C-5130 | Biosynth [biosynth.com]
- 6. 5-Chloroisatoic anhydride | 4743-17-3 [amp.chemicalbook.com]
- 7. 5-氯靛红酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
